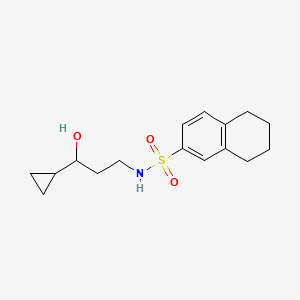

![molecular formula C18H28BNO3 B2398818 Ácido fenilborónico, éster de pinacol, 3-[(t-butilcarbamoyl)metil] CAS No. 2377609-40-8](/img/structure/B2398818.png)

Ácido fenilborónico, éster de pinacol, 3-[(t-butilcarbamoyl)metil]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-[(t-Butylcarbamoyl)methyl]phenylboronic acid, pinacol ester is an organoboron compound with the molecular formula C18H28BNO3. It is a boronic ester derivative, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .

Aplicaciones Científicas De Investigación

Síntesis de derivados de sulfinamida

El éster de pinacol del ácido fenilborónico sirve como un valioso precursor para la síntesis de derivados de sulfinamida. Al reaccionar con trifluoruro de dietilaminoazufre (DAST) y feniltrifluoroborato de potasio, los investigadores pueden acceder a una gama diversa de sulfinamidas. Estos compuestos encuentran aplicaciones en química medicinal, agroquímicos y ciencia de materiales .

Reacciones de acoplamiento de Suzuki–Miyaura

El compuesto participa en reacciones de acoplamiento de Suzuki–Miyaura, un método poderoso para construir enlaces carbono-carbono. Cuando se combina con yoduros de arilo, el éster de pinacol del ácido fenilborónico se somete a transmetalación para formar compuestos biarílicos. Los investigadores han empleado esta reacción para la síntesis de intermediarios farmacéuticos, productos naturales y materiales funcionales .

Bloques de construcción en síntesis orgánica

Los ésteres de pinacol borónicos, incluido este compuesto, sirven como bloques de construcción altamente valiosos en la síntesis orgánica. Su versatilidad permite a los químicos crear moléculas complejas de manera eficiente. Los investigadores los utilizan para construir diversos marcos, como heterociclos, compuestos quirales y moléculas bioactivas .

Protodesboronación catalítica

La protodesboronación de los ésteres de pinacol borónicos, incluido este compuesto, ha ganado atención. Los investigadores han desarrollado métodos catalíticos para eliminar selectivamente el grupo boro, proporcionando acceso a compuestos arilo funcionalizados. Esta reacción se ha aplicado en la síntesis total de productos naturales y candidatos a fármacos .

Selección de reactivos de boro

En el contexto del acoplamiento de Suzuki–Miyaura y reacciones relacionadas, el éster de pinacol del ácido fenilborónico representa una de las siete clases principales de reactivos de boro. Los investigadores evalúan sus propiedades físicas y químicas, considerando los mecanismos de transmetalación. La compatibilidad del compuesto con varios sustratos lo convierte en una opción valiosa para los químicos sintéticos .

Estudios de hidrólisis

Comprender el comportamiento de la hidrólisis de los ésteres de pinacol fenilborónicos es crucial. Los investigadores han investigado la cinética de la hidrólisis, que depende de los sustituyentes en el anillo aromático. En particular, el pH influye fuertemente en la velocidad de hidrólisis, especialmente a pH fisiológico. Estos estudios contribuyen a nuestra comprensión de los compuestos que contienen boro en contextos biológicos .

Mecanismo De Acción

Target of Action

Boronic esters, in general, are known to be used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound interacts with its targets through a process known as protodeboronation . This is a radical approach that involves the removal of a boron group from the boronic ester .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura coupling reaction, a type of cross-coupling reaction . This reaction is used to form carbon-carbon bonds, which are crucial in the synthesis of various organic compounds . The downstream effects of this pathway depend on the specific context of the reaction and the other compounds involved .

Pharmacokinetics

It’s important to note that the compound’s hydrolysis rate is influenced by the ph of the environment, which could impact its bioavailability .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of various organic compounds . The specific molecular and cellular effects would depend on the context of the reaction and the other compounds involved .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of phenylboronic pinacol esters, which includes this compound, is considerably accelerated at physiological pH . Therefore, the compound’s action can be significantly influenced by the pH of its environment .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(t-Butylcarbamoyl)methyl]phenylboronic acid, pinacol ester typically involves the reaction of 3-[(t-Butylcarbamoyl)methyl]phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. Common dehydrating agents used in this synthesis include molecular sieves or anhydrous magnesium sulfate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

3-[(t-Butylcarbamoyl)methyl]phenylboronic acid, pinacol ester undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic ester group, usually in the presence of a protic solvent or a catalyst.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Protodeboronation: Protic solvents (e.g., water or methanol) and catalysts (e.g., acids or bases) are typically employed.

Major Products Formed

Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds, which

Propiedades

IUPAC Name |

N-tert-butyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28BNO3/c1-16(2,3)20-15(21)12-13-9-8-10-14(11-13)19-22-17(4,5)18(6,7)23-19/h8-11H,12H2,1-7H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTTVHMLFGVBRSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)NC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-{[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carboxylate](/img/structure/B2398737.png)

![7-[(4-chlorophenyl)methyl]-3-methyl-8-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2398738.png)

![4-Chloro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2398744.png)

![ethyl 2-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2398745.png)

![N-(4-chlorophenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2398746.png)

![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B2398750.png)

![N-{[5-({2-[5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide](/img/structure/B2398753.png)

![2-{[3-methyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2398758.png)